5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
Description
The exact mass of the compound this compound is 256.92430 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOHOARNCRVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the 1,3 Oxazole Scaffold in Contemporary Organic and Materials Science Research
The 1,3-oxazole motif, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a cornerstone in modern organic and materials science. chemmethod.com Its prevalence stems from its structural rigidity, electron-donating and -accepting capabilities, and its presence in a multitude of biologically active natural products and synthetic compounds. tandfonline.com
In organic synthesis , the oxazole (B20620) ring serves as a versatile building block. Its predictable reactivity allows for functionalization at various positions, enabling the construction of more complex molecular architectures. researchgate.net Methodologies such as the van Leusen oxazole synthesis and various cyclization strategies have made a wide array of substituted oxazoles readily accessible to chemists. organic-chemistry.org
In materials science , the unique photophysical properties of oxazole derivatives are of particular interest. thepharmajournal.com These compounds often exhibit strong fluorescence, making them valuable as fluorophores and fluorescent probes. researchgate.net Their inherent charge transfer characteristics also lead to applications in:
Organic Light-Emitting Diodes (OLEDs): Aryl-substituted oxazoles can act as electron-transporting or emissive materials.
Semiconductors: The tunable electronic properties of the oxazole core are advantageous in the design of organic semiconductors. thepharmajournal.com
Non-linear Optical (NLO) Materials: The delocalized π-electron system of the oxazole ring can give rise to significant NLO properties, which are crucial for applications in telecommunications and optical computing. thepharmajournal.com
The following table provides a summary of the key application areas for the 1,3-oxazole scaffold:
| Field | Applications |
| Medicinal Chemistry | Core structure in antibiotics, anti-inflammatory agents, anticancer drugs, and antivirals. researchgate.net |
| Organic Synthesis | Versatile intermediate for the synthesis of complex molecules, including peptides and other heterocyclic systems. researchgate.net |
| Materials Science | Fluorescent dyes, organic semiconductors, non-linear optical materials, and components of OLEDs. thepharmajournal.comrsc.org |
| Agrochemicals | Found in some fungicides, herbicides, and pesticides. researchgate.net |
Overview of Halogenated Aryl Substituted Oxazoles in Advanced Chemical Systems
The introduction of halogen atoms onto the aryl substituents of oxazole (B20620) rings significantly enhances their utility in advanced chemical systems. Halogens, such as bromine and chlorine, act as versatile synthetic handles, enabling a wide range of cross-coupling reactions. This functionalization is a key strategy for the construction of more intricate and functionally diverse molecules. mdpi.com
Key Synthetic Transformations of Halogenated Aryl-Oxazoles:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.
Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.
Stille Coupling: Reaction with organostannanes for carbon-carbon bond formation.
These reactions allow for the modular construction of complex molecules with tailored electronic and steric properties. The specific positioning of the halogens on the aryl ring, as seen in 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole, offers the potential for regioselective functionalization, further increasing its synthetic value.
The presence of halogens also influences the electronic properties of the molecule. Their electron-withdrawing nature can impact the photophysical characteristics of the oxazole core, potentially leading to shifts in absorption and emission spectra, which can be advantageous in the design of new materials. nih.gov
Research Rationale and Scope for Focused Investigation of 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole
Classical and Conventional Approaches to 1,3-Oxazole Ring Formation
Traditional methods for forming the 1,3-oxazole core have been foundational in heterocyclic chemistry. These approaches typically involve the cyclization and dehydration of acyclic precursors.
The Robinson-Gabriel synthesis is a fundamental method for creating oxazoles through the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.comsynarchive.com The reaction is typically promoted by strong acids or dehydrating agents such as sulfuric acid or phosphorus pentoxide. pharmaguideline.com
To prepare this compound, this synthesis would require a 2-acylamino ketone precursor bearing the di-halogenated phenyl group. For instance, the reaction would start with a compound like 2-(formamido)-1-(3-bromo-4-chlorophenyl)ethan-1-one . The intramolecular cyclization, followed by dehydration, would yield the target oxazole (B20620). The substituent at the C2 position of the oxazole is determined by the nature of the acyl group on the starting keto-amide.
Table 1: Robinson-Gabriel Synthesis Pathway for Halogenated Phenyl-Oxazoles
| C2-Substituent | Required 2-Acylamino Ketone Precursor | Dehydrating Agent |
|---|---|---|
| Hydrogen | 2-(formamido)-1-(3-bromo-4-chlorophenyl)ethan-1-one | H₂SO₄, POCl₃, or P₂O₅ |
| Methyl | 2-(acetamido)-1-(3-bromo-4-chlorophenyl)ethan-1-one | H₂SO₄, POCl₃, or P₂O₅ |
Recent modifications have explored one-pot procedures, such as a Friedel-Crafts/Robinson-Gabriel synthesis using oxazolone (B7731731) templates, which can provide highly substituted oxazoles in good yields. researchgate.net
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgijpsonline.com This dehydration reaction typically occurs under mild conditions in a solvent like dry ether. wikipedia.org
For the synthesis of the title compound, 3-bromo-4-chlorobenzaldehyde (B1286361) would serve as the aldehyde component, which ultimately forms the C5-substituent of the oxazole ring. The choice of cyanohydrin determines the C2 substituent. To yield This compound , where the C2 position is unsubstituted, glycolonitrile (formaldehyde cyanohydrin) would be the required cyanohydrin.
Table 2: Fischer Synthesis Reactants for this compound Analogues
| Desired C2-Substituent | Aldehyde Reactant | Cyanohydrin Reactant |
|---|---|---|
| Hydrogen | 3-Bromo-4-chlorobenzaldehyde | Glycolonitrile |
| Phenyl | 3-Bromo-4-chlorobenzaldehyde | Mandelonitrile |
While effective for many 2,5-diaryloxazoles, the Fischer synthesis can sometimes lead to by-products, including chlorinated oxazoles, depending on the reaction conditions and substrates. wikipedia.org
The Van Leusen oxazole synthesis is a highly efficient and versatile method for preparing 5-substituted 1,3-oxazoles directly from aldehydes. organic-chemistry.orgnih.gov The reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which undergoes a [3+2] cycloaddition with an aldehyde in the presence of a base. nih.govmdpi.com
This method provides a direct and powerful route to This compound . The synthesis involves the reaction of 3-bromo-4-chlorobenzaldehyde with TosMIC, typically using a base like potassium carbonate in a solvent such as methanol (B129727) or dimethoxyethane. mdpi.comijpdd.org The reaction proceeds through an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.org The versatility of this reaction is demonstrated by its successful application to a wide range of aromatic aldehydes, including those with electron-withdrawing groups like halogens and nitro groups. mdpi.comijpdd.org Modern adaptations include microwave-assisted protocols that significantly reduce reaction times while maintaining high yields. nih.govmdpi.com
Table 3: Examples of 5-Aryl-1,3-oxazoles via Van Leusen Synthesis
| Aldehyde Reactant | Product | Yield | Reference |
|---|---|---|---|
| 3,4-Difluorobenzaldehyde | 5-(3,4-Difluorophenyl)oxazole | 78% | ijpdd.org |
| 4-Butoxybenzaldehyde | 5-(4-Butoxyphenyl)oxazole | 68% | ijpdd.org |
| 3-Nitrobenzaldehyde | 5-(3-Nitrophenyl)oxazole | Not specified | ijpdd.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective methods for ring formation and functionalization. researchgate.net Palladium and copper catalysts are particularly prominent in oxazole synthesis.
Palladium catalysis offers powerful tools for C-C bond formation, which have been applied to oxazole synthesis primarily through direct C-H arylation. nih.gov This strategy allows for the introduction of an aryl group, such as the 3-bromo-4-chlorophenyl moiety, onto a pre-existing oxazole ring.
Highly regioselective methods have been developed for the direct arylation of oxazole at either the C2 or C5 position using aryl halides. capes.gov.brresearchgate.net To synthesize This compound , one would perform a direct arylation at the C5 position of the oxazole core using a suitable halide like 1-bromo-3-bromo-4-chlorobenzene or 1-iodo-3-bromo-4-chlorobenzene . The regioselectivity of the arylation (C2 vs. C5) can be controlled by the choice of solvent and phosphine (B1218219) ligand. For instance, C5 arylation is often favored in polar solvents. capes.gov.brresearchgate.net
Table 4: Conditions for Regioselective Palladium-Catalyzed Direct Arylation of Oxazole
| Desired Position | Solvent | Ligand Type | Catalyst System Example |
|---|---|---|---|
| C5-Arylation | Polar (e.g., DMA) | Specific Phosphines | Pd(OAc)₂, Phosphine Ligand, K₂CO₃ |
Additionally, palladium-catalyzed cascade reactions that assemble the oxazole ring from simpler components, such as the reaction between arenes and nitriles, represent an alternative, atom-economical approach to highly substituted oxazoles. rsc.org
Copper-catalyzed reactions provide a diverse array of methods for constructing the oxazole nucleus, often under mild conditions. acs.orgnih.gov These transformations frequently involve oxidative cyclization pathways.
One prominent method is the copper-catalyzed tandem oxidative cyclization, which can synthesize polysubstituted oxazoles from readily available starting materials like benzylamines and 1,3-dicarbonyl compounds or from enamides. acs.orgnih.gov Another powerful approach involves the copper-catalyzed coupling of α-diazoketones with amides or nitriles. organic-chemistry.org For example, reacting an α-diazoketone bearing the 3-bromo-4-chlorophenyl group with a nitrile could potentially lead to a 2,5-disubstituted oxazole.
Further copper-catalyzed methods include:
Annulation of Terminal Alkynes: Reaction of arylacetylenes with α-amino acids in the presence of a copper salt. organic-chemistry.org
[3+2] Annulation/Olefination: A cascade reaction between amides and iodonium-phosphonium hybrid ylides, which avoids the use of potentially hazardous diazoketones. organic-chemistry.orgthieme-connect.de
Intramolecular Cyclization: Conversion of β,β-dibrominated secondary enamides into 5-bromo oxazoles via Cu(I) catalysis. organic-chemistry.org
These copper-catalyzed routes are particularly valuable for their operational simplicity and the use of an inexpensive, earth-abundant metal catalyst. nih.govresearchgate.net
Table 5: Overview of Selected Copper-Catalyzed Oxazole Syntheses
| Reaction Type | Key Reactants | Catalyst Example | Product Type |
|---|---|---|---|
| Tandem Oxidative Cyclization | Benzylamines + β-Dicarbonyls | Cu(OAc)₂ | Polysubstituted Oxazoles |
| Oxidative Cyclization | Enamides | Cu(OAc)₂ | 2,5-Disubstituted Oxazoles |
| Coupling Reaction | α-Diazoketones + Amides | Cu(OTf)₂ | 2,4-Disubstituted Oxazoles |
Silver-Catalyzed Oxidative Decarboxylation-Cyclization Approaches
A novel strategy for the construction of the 1,3-oxazole ring system involves a silver-catalyzed oxidative decarboxylation-cyclization reaction. This method utilizes α-oxocarboxylates and isocyanides as the starting materials. nih.gov The reaction proceeds through a mechanism involving acyl cation and Ag(II) intermediates, with evidence supporting a radical decarboxylative process. nih.gov
While this specific reaction has not been detailed for the synthesis of this compound, the general methodology presents a plausible route. The synthesis would theoretically involve the reaction of an isocyanide with an α-oxocarboxylate derived from 3-bromo-4-chlorobenzaldehyde. Mechanistic studies, including operando IR and EPR experiments, have been crucial in confirming the involvement of the key intermediates in this type of transformation. nih.gov
Ruthenium-Catalyzed C-O Cyclization Methods
Ruthenium catalysts have proven effective in facilitating the C-O bond formation necessary for oxazole synthesis. One established method is the ruthenium(II)-catalyzed C-O cyclization of enamides, which offers broad substrate scope and high functional group compatibility. researchgate.net This approach provides a convenient and efficient pathway to oxazole derivatives. researchgate.net
Another approach employs a dual catalytic system of ruthenium(II) porphyrin and copper chloride. acs.org This method achieves the cyclization of benzene (B151609) carboxylic acids with phenylacetylenes under mild conditions, proceeding through sequential intermolecular C-N bond formation and intramolecular C-O bond formation to yield the oxazole ring. acs.org
| Catalyst System | Starting Materials | Key Features |
| Ruthenium(II) | Enamides | Efficient, wide functional group compatibility. researchgate.net |
| Ruthenium(II) porphyrin–copper chloride | Benzene carboxylic acids, Phenylacetylenes | Mild conditions, sequential C-N/C-O bond formation. acs.org |
Cobalt-Catalyzed [3+2] Cycloadditions
The use of cobalt catalysts in cycloaddition reactions for heterocycle synthesis is an area of active research. Methodologies such as cobalt(III)-catalyzed C–H bond functionalization and cyclization have been developed for synthesizing heterocycles like indazoles and furans. acs.org These reactions often involve high-valent cobalt complexes and can proceed via radical pathways. acs.org For instance, cobalt(II)-catalyzed reactions have been used to generate 2,5-substituted 1,3,4-oxadiazoles from diazo compounds and carboxylic acids. nih.gov
However, based on the available literature, a specific method for the synthesis of 1,3-oxazoles via a cobalt-catalyzed [3+2] cycloaddition has not been extensively reported. While cobalt catalysis is used for various complex cyclizations, including the formation of oxa-spirocycles nih.gov, the direct application to a [3+2] cycloaddition for the 1,3-oxazole core remains a developing area.
Green Chemistry Principles in 1,3-Oxazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,3-oxazoles to enhance efficiency and reduce environmental impact.
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating. rsc.org For oxazole synthesis, microwave-assisted methods provide a rapid and efficient route. A notable example is the microwave-assisted van Leusen reaction, which involves the [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). tandfonline.comsemanticscholar.org
This method can be finely tuned to produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines by controlling the amount of base used. tandfonline.comresearchgate.net For instance, using 2 equivalents of potassium phosphate (B84403) as a base under microwave irradiation at 65 °C leads to the formation of 5-substituted oxazoles in excellent yields. tandfonline.comresearchgate.net This approach is noted for its simple experimental procedure, use of inexpensive starting materials, and high efficiency. tandfonline.com
| Reactants | Catalyst/Base | Conditions | Product | Yield |
| Aryl aldehyde, TosMIC | K₃PO₄ (2 equiv) | Isopropanol, 65°C, 350W, 8 min | 5-Aryl oxazole | ~96% tandfonline.comresearchgate.net |
| Aryl aldehyde, TosMIC | K₃PO₄ (1 equiv) | Isopropanol, 60°C, 280W, 8 min | 4,5-Disubstituted oxazoline | ~95% researchgate.net |
Ultrasound-Promoted Reaction Pathways
Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields by utilizing acoustic cavitation. This method has been successfully applied to the synthesis of various heterocyclic compounds, often under mild, solvent-free conditions at room temperature. semanticscholar.org While specific applications to this compound are not detailed, the general utility of ultrasound in promoting one-pot, multi-component reactions for heterocycles like isoxazolines and 1,3-oxazines is well-documented. semanticscholar.orgresearchgate.net These ultrasound-assisted syntheses are characterized by short reaction times, simple work-up procedures, and cost-effectiveness. semanticscholar.org The application of this technology to the van Leusen or other oxazole syntheses represents a promising green pathway.
Biocatalytic and Solvent-Free Methodologies
Biocatalytic and solvent-free approaches represent the pinnacle of green synthetic chemistry. In nature, 1,3-oxazole rings are often formed through the enzyme-catalyzed cyclodehydration and subsequent dehydrogenation of acylserine precursors. researchgate.net This biosynthetic pathway provides a template for developing environmentally benign, enzyme-based synthetic methods.
Solvent-free synthesis is another key green strategy. An oxidative, copper-catalyzed annulation has been developed for the facile synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen at mild temperatures, completely avoiding the use of solvents. organic-chemistry.org Additionally, the use of solid-supported reagents, such as a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin for the van Leusen reaction, allows for simple filtration to remove the catalyst and byproducts, streamlining purification and reducing waste. organic-chemistry.org Magnetically recoverable nanocatalysts also offer an eco-friendly alternative, simplifying catalyst reuse and minimizing waste streams. researchgate.net
| Method | Reactants | Catalyst/Conditions | Key Advantage |
| Solvent-Free Annulation | Ketones, Amides | Copper-catalyst, O₂ atmosphere, mild temperature | Avoids solvent use, uses O₂ as oxidant. organic-chemistry.org |
| Solid-Supported Catalysis | Aldehydes, TosMIC | Ion exchange resin | Simple filtration for catalyst/byproduct removal. organic-chemistry.org |
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,3-oxazoles, offering significant advantages in terms of scalability, safety, and product purity. maynoothuniversity.ie This approach allows for the rapid and efficient production of oxazoles by eliminating the challenges associated with unstable intermediates and exothermic reactions often encountered in traditional batch processes. maynoothuniversity.iedurham.ac.uk
A notable flow process involves the photochemical transposition of isoxazoles into their corresponding oxazole isomers. organic-chemistry.org This method facilitates the generation of various di- and trisubstituted oxazoles through a mild and rapid flow system. organic-chemistry.org Another advanced technique utilizes a fully automated, multipurpose mesofluidic flow reactor, which has been successfully employed for the on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This system integrates on-chip mixing with columns of solid-supported reagents, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), to expedite the synthesis and purification processes. durham.ac.uk
The scalability of these flow methods has been demonstrated by producing gram quantities of diverse oxazole derivatives with high yields (83-99%) and purity. durham.ac.uk For larger-scale preparations, the system can be easily adapted by integrating larger columns of the solid-supported base. durham.ac.uk This flexibility and efficiency make continuous flow synthesis a viable strategy for the industrial production of complex oxazoles like this compound. The ability to avoid the generation of large quantities of unstable intermediates, such as diazo species, enhances the safety and practicality of these syntheses. maynoothuniversity.ie
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Azo Compounds This table illustrates the potential advantages of flow chemistry, which are applicable to oxazole synthesis.
| Parameter | Batch Process | Continuous Flow Process | Citation |
|---|---|---|---|
| Reaction Time | 10 min (Step 1), 30 min (Step 2) | Significantly Reduced | maynoothuniversity.ie |
| Yield | 98% | 78% (initially), improved with CSTR | maynoothuniversity.ie |
| Safety | Generation of large quantities of unstable intermediates | Avoids large quantities of unstable intermediates | maynoothuniversity.ie |
| Scalability | Challenging | Readily scalable | maynoothuniversity.iedurham.ac.uk |
Advanced Synthetic Strategies for Complex 1,3-Oxazoles
The synthesis of structurally complex 1,3-oxazoles necessitates the development of advanced strategies that offer high efficiency and control over regioselectivity.
C-H/C-N Bond Functionalization of Precursors
The functionalization of C-H and C-N bonds represents a highly efficient and atom-economical approach to constructing diverse oxazole scaffolds. scilit.com This strategy often involves the oxidative cyclization of readily available precursors like benzylamines. scilit.comresearchgate.net Various catalytic systems have been developed to promote this transformation. For instance, an organocatalytic cascade reaction can achieve the formation of C-N, C-O, and C=N bonds in a single process through dual sp3 C-H activation, providing a metal-free pathway to oxazole derivatives in air under mild conditions. nih.govrsc.org
Metal-catalyzed approaches are also prevalent. Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen is an effective method for producing trisubstituted oxazoles. organic-chemistry.org This process involves dioxygen activation and oxidative C-H bond functionalization. organic-chemistry.org Similarly, copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature yields 2,5-disubstituted oxazoles with a broad substrate scope, including aryl, vinyl, and alkyl substituents. organic-chemistry.org These methods highlight the versatility of C-H activation in forging the core oxazole structure. scilit.com
Multicomponent Reactions for Regioselective Synthesis
Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single, highly functionalized product, offering high atom economy and operational simplicity. nih.gov In oxazole synthesis, MCRs provide a convergent and regioselective route to polysubstituted derivatives.
One such strategy is the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis, which yields a wide range of substituted oxazoles at room temperature. organic-chemistry.org Another approach involves a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by gold complexes. organic-chemistry.org This method is particularly effective for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org The Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, has been adapted for the synthesis of tetrazoles and demonstrates the potential for creating complex heterocyclic structures from simple starting materials, a principle applicable to oxazole synthesis. acs.org These MCRs allow for the controlled assembly of the oxazole ring with specific substitution patterns, crucial for synthesizing targeted molecules like this compound.
Electrosynthesis of Polysubstituted Oxazoles
Electrosynthesis has emerged as a green and efficient alternative for constructing polysubstituted oxazoles, avoiding the need for external chemical oxidants and often proceeding under mild, room-temperature conditions. acs.orgnih.govchemistryviews.org A prominent electrochemical method involves the reaction of easily accessible ketones with acetonitrile (B52724), which serves as both the solvent and the nitrogen source. acs.orgresearchgate.net
The reaction proceeds through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org Optimization studies have shown that using carbon felt for both the anode and cathode in a divided cell, with activators like trifluoroacetic anhydride (B1165640) (TFAA), catalysts such as triphenylamine (B166846) derivatives, and an electrolyte like LiClO4, leads to high yields of the desired oxazoles. chemistryviews.orgorganic-chemistry.org This method exhibits broad substrate scope and high functional group tolerance. researchgate.netorganic-chemistry.org Mechanistic investigations, including X-ray crystallographic analysis, have confirmed that the reaction pathway involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone precursor. acs.orgnih.gov This electrochemical approach provides a sustainable and powerful tool for accessing a wide array of polysubstituted oxazoles. chemistryviews.org
Table 2: Key Parameters in the Electrosynthesis of Polysubstituted Oxazoles
| Parameter | Description | Role in Synthesis | Citation |
|---|---|---|---|
| Starting Materials | Ketones, Acetonitrile | Ketone provides the carbon backbone; Acetonitrile acts as solvent and nitrogen source. | acs.orgnih.gov |
| Electrodes | Carbon Felt (Anode and Cathode) | Provides the surface for electrochemical reactions. | chemistryviews.org |
| Activator | Trifluoroacetic anhydride (TFAA) | Activates the ketone for nucleophilic attack. | chemistryviews.orgorganic-chemistry.org |
| Catalyst | Triphenylamine derivatives | Acts as a redox catalyst. | chemistryviews.orgresearchgate.net |
| Electrolyte | LiClO4 | Facilitates the flow of current. | chemistryviews.org |
| Conditions | Room Temperature, Divided Cell | Mild conditions, avoiding harsh reagents and high temperatures. | acs.orgchemistryviews.org |
Specific Derivatization Strategies for Incorporation of 3-Bromo-4-chlorophenyl Moiety
Incorporating the specific 3-bromo-4-chlorophenyl group onto the 1,3-oxazole core can be achieved through two primary strategic approaches: building the oxazole ring from a pre-functionalized precursor or by late-stage functionalization of the oxazole heterocycle.
A common "building block" approach starts with a ketone already bearing the desired substituted phenyl ring, such as 1-(3-bromo-4-chlorophenyl)ethan-1-one. This α-haloketone can then undergo classical oxazole syntheses. For example, reaction with a primary amide (e.g., formamide (B127407) to yield a 5-substituted oxazole) or conversion to an amine salt via the Delépine reaction followed by acylation and cyclization can furnish the target oxazole. nih.gov This ensures the regioselective placement of the 3-bromo-4-chlorophenyl moiety at the 5-position of the oxazole ring.
Alternatively, late-stage functionalization offers a versatile route. One could envision a Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.net This would involve coupling a 5-bromo-1,3-oxazole intermediate with a (3-bromo-4-chlorophenyl)boronic acid derivative. Palladium-catalyzed direct arylation methods have also been developed for oxazoles, allowing for regioselective C-H arylation at either the C-2 or C-5 position, depending on the choice of phosphine ligands and solvents. organic-chemistry.org These advanced coupling techniques provide flexible pathways to introduce the complex halogenated aryl group onto a pre-formed oxazole scaffold, enabling the synthesis of a diverse library of analogues.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) on the phenyl ring of the title compound is influenced by the cumulative directing effects of three substituents: the 3-bromo group, the 4-chloro group, and the 5-(1,3-oxazolyl) group. All three groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.org This is due to the electron-withdrawing inductive effects of the halogens and the electron-withdrawing nature of the heterocyclic oxazole ring. libretexts.orgaakash.ac.in Consequently, forcing conditions are typically required to achieve substitution.
The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents. Halogens, despite being deactivating, are ortho- and para-directors. wou.eduyoutube.comlibretexts.org This is because they can donate a lone pair of electrons via resonance to stabilize the carbocation intermediate (arenium ion) formed during ortho or para attack. libretexts.org The 1,3-oxazole ring, being an electron-withdrawing system, acts as a meta-director.
In this compound, there are three available positions for an incoming electrophile on the phenyl ring: C-2, C-5, and C-6. The directing influences on these positions are as follows:
The 4-Chloro group directs incoming electrophiles to its ortho positions: C-3 (already substituted) and C-5.
The 3-Bromo group directs incoming electrophiles to its ortho positions (C-2 and C-4, the latter being substituted) and its para position (C-6).
The 1-(1,3-oxazolyl) group directs incoming electrophiles to its meta positions: C-3 (substituted) and C-5.
Considering these combined effects, the C-5 position is strongly deactivated by the meta-directing oxazole ring while being activated by the ortho-directing chloro group. The C-2 and C-6 positions are activated by the ortho- and para-directing bromo group, respectively. Steric hindrance from the adjacent bulky oxazole group may slightly disfavor substitution at the C-2 and C-6 positions, but electronically, these sites are favored by the halogen directors. The C-6 position, being para to the bromine and meta to the chlorine, is a highly probable site for substitution. The C-2 position, ortho to the bromine, is another likely site. The C-5 position is less likely due to the strong meta-directing deactivation from the oxazole ring, even with the ortho-directing influence from chlorine.
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent Group | Position on Phenyl Ring | Electronic Effect | Directing Influence |
| -Br | C-3 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Ortho, Para (to C-2, C-4, C-6) |
| -Cl | C-4 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Ortho, Para (to C-3, C-5) |
| 1,3-Oxazol-5-yl | C-1 | Withdrawing | Meta (to C-3, C-5) |
Nucleophilic Substitution Reactions on the 1,3-Oxazole Ring System
The 1,3-oxazole ring is a π-deficient heterocycle, which makes it susceptible to attack by nucleophiles, although it is generally less reactive than other azoles like oxadiazoles. The presence of two heteroatoms makes the carbon atoms of the ring electrophilic.
The reactivity of the carbon atoms in the oxazole ring towards nucleophiles generally follows the order C-2 > C-5 > C-4.
C-2 Position: The C-2 position is the most electrophilic and thus the most common site for nucleophilic attack. This is due to its position between two electronegative heteroatoms (oxygen and nitrogen). In this compound, this position is unsubstituted and represents the primary site for reactions with strong nucleophiles.
C-5 Position: This position is already substituted with the 3-bromo-4-chlorophenyl group. While direct arylation methods can functionalize the C-5 position of simpler oxazoles, organic-chemistry.org nucleophilic substitution at this carbon in the title compound would require displacement of the entire aryl group, which is not a typical reaction pathway under standard nucleophilic conditions.
C-4 Position: The C-4 position is generally the least reactive towards nucleophiles. While some specific lithiation and electrophilic trapping procedures can functionalize this site on a parent oxazole, researchgate.net it is not a prime target for direct nucleophilic attack.
In some cases, strong nucleophiles can lead to ring-opening of the oxazole core rather than simple substitution. nih.gov For the title compound, nucleophilic addition would be expected to occur preferentially at the C-2 position.
Cross-Coupling Reactions at Halogenated Centers
The presence of two different halogen atoms on the phenyl ring (bromine and chlorine) is a key feature of the title compound, enabling selective functionalization through palladium-catalyzed cross-coupling reactions. The difference in bond dissociation energies (C-Br < C-Cl) allows the carbon-bromine bond to be significantly more reactive in the oxidative addition step of the catalytic cycle. nih.govlibretexts.org This reactivity difference can be exploited to achieve highly regioselective transformations.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org For this compound, this reaction can be controlled to occur selectively at the C-Br bond. By using appropriate palladium catalysts (e.g., those with phosphine ligands) and bases, an aryl group from an arylboronic acid can be introduced at the C-3 position of the phenyl ring, leaving the C-Cl bond intact for potential subsequent reactions. nih.govacs.org
Table 2: Representative Conditions for Selective Suzuki-Miyaura Cross-Coupling
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-(3-Aryl-4-chlorophenyl)-1,3-oxazole |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(3-(4-Methoxyphenyl)-4-chlorophenyl)-1,3-oxazole |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-(4-Chloro-3-(thiophen-3-yl)phenyl)-1,3-oxazole |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.orgacsgcipr.orgorganic-chemistry.org Similar to the Suzuki coupling, this reaction demonstrates excellent chemoselectivity for aryl bromides in the presence of aryl chlorides. nih.govresearchgate.net By carefully selecting the palladium catalyst, ligand (often a bulky, electron-rich phosphine), and base, this compound can be selectively aminated at the C-3 position. This allows for the introduction of primary or secondary amines, yielding 3-amino-4-chlorophenyl derivatives. mdpi.comresearchgate.net
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination
| Amine (R¹R²NH) | Catalyst / Ligand | Base | Solvent | Expected Product |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(2-Chloro-5-(1,3-oxazol-5-yl)phenyl)morpholine |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | N-(2-Chloro-5-(1,3-oxazol-5-yl)phenyl)aniline |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | N-Benzyl-2-chloro-5-(1,3-oxazol-5-yl)aniline |
Sonogashira Coupling for Alkynylation
The Sonogashira reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
For this compound, the presence of two different halogen atoms on the phenyl ring introduces the potential for selective functionalization. The general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl. researchgate.net Consequently, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 4-position. This difference in reactivity allows for the selective alkynylation at the C-Br position under carefully controlled Sonogashira conditions, leaving the C-Cl bond intact for potential subsequent transformations. nih.gov The reaction would typically involve treating the substrate with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper salt such as CuI, and a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). researchgate.net
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Product Yield |
| 1 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | DABCO / THF | 87% nih.gov |
| 2 | 3-Bromo-5-methyl-4-iodoisoxazole¹ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA / Benzene | 86% researchgate.net |
| 3 | 2-(2-bromophenoxy)acetonitrile | Terminal Acetylenes | Pd(PPh₃)₂Cl₂ / CuI | K₂CO₃ / DMF | Good yields organic-chemistry.org |
| 4 | 5-Chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one² | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ / DMF | Good yields researchgate.net |
¹Reaction occurs at the more reactive iodo position. ²Demonstrates coupling with other leaving groups. This table is illustrative and shows conditions for similar substrates, as specific data for this compound is not available.
Negishi and Stille Coupling Reactions for C-C Bond Formation
Beyond alkynylation, the carbon-halogen bonds of this compound are amenable to other palladium-catalyzed cross-coupling reactions for the formation of C-C bonds, such as Negishi and Stille couplings. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.
Negishi Coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. The organozinc compounds are relatively reactive and tolerant of many functional groups.
Stille Coupling utilizes organostannane (organotin) reagents. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback.
Similar to the Sonogashira reaction, both Negishi and Stille couplings exhibit greater reactivity with aryl bromides than aryl chlorides. This selectivity allows for the preferential substitution at the 3-position (C-Br) of the phenyl ring of this compound. By choosing the appropriate organometallic reagent (organozinc for Negishi, organotin for Stille), a wide variety of alkyl, vinyl, or aryl groups can be introduced at this position. The remaining chloro substituent can then be targeted for a second coupling reaction under more forcing conditions if desired. nih.gov
Table 2: General Comparison of Negishi and Stille Couplings for Aryl Halides
| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |
| Negishi | R-Zn-X | Pd(PPh₃)₄, PdCl₂(dppf) | High reactivity; functional group tolerance; moisture/air sensitive reagents. |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Air/moisture stable reagents; tolerates a wide range of functional groups; toxic tin byproducts. |
This table provides a general overview. Specific conditions would need to be optimized for this compound.
Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder Reactivity)
The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comresearchgate.net This reactivity provides a synthetic route to other heterocyclic systems, such as pyridines and furans, following the rearrangement or fragmentation of the initial cycloadduct. researchgate.net The furan-like oxygen atom at position 1 allows the oxazole to exhibit diene-type behavior. pharmaguideline.com
The efficiency of the Diels-Alder reaction is highly dependent on the electronic nature of both the oxazole (the diene) and the reacting partner (the dienophile). The reaction is generally facilitated by:
Electron-donating groups on the oxazole ring, which raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. pharmaguideline.com
Electron-withdrawing groups on the dienophile, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
In the case of this compound, the electron-withdrawing nature of the di-halogenated phenyl group at the 5-position makes the oxazole ring electron-deficient. This would suggest that it will react more readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. nih.gov Alternatively, activation of the oxazole nitrogen with a Lewis acid or through N-alkylation can lower the LUMO of the oxazole, facilitating reactions with standard electron-rich dienophiles. acs.orgresearchgate.netscilit.com The initial bicyclic adduct formed is often unstable and undergoes a retro-Diels-Alder reaction, typically losing a molecule like a nitrile to yield a furan, or eliminating water or another small molecule to form a substituted pyridine (B92270). researchgate.netresearchgate.net
Table 3: Examples of Oxazole Diels-Alder Reactions
| Oxazole Reactant | Dienophile | Product Type | Reference |
| 5-Ethoxyoxazoles | Various dienophiles | Substituted 3-hydroxypyridines | researchgate.net |
| 4-Methyl-5-alkoxy oxazoles | Maleic anhydride | Pyridoxine precursors | researchgate.net |
| 2,4-Dimethyl-5-methoxyoxazole | Acrylates | Pyridine derivatives | researchgate.net |
| 5-Methoxy-4-(p-nitrophenyl)oxazoles | Tetracyanoethylene | Dihydro-pyrrole-carboxylates (abnormal adduct) | rsc.org |
This table illustrates the versatility of the oxazole ring in cycloadditions to form various heterocyclic products.
Oxidation and Reduction Pathways of the 1,3-Oxazole Ring System
The 1,3-oxazole ring can undergo both oxidation and reduction, although these transformations can sometimes lead to ring cleavage due to the inherent stability of the aromatic system being disrupted.
Oxidation: The oxidation of oxazoles is generally challenging. Strong oxidizing agents can lead to decomposition. However, oxidation of the corresponding oxazoline (the dihydro-oxazole) is a common method for synthesizing oxazoles. rsc.org Reagents such as manganese dioxide (MnO₂), copper(II) bromide/DBU, or nickel peroxide are effective for this aromatization. rsc.orgsciencemadness.org For a pre-formed oxazole like this compound, oxidation might target the nitrogen atom to form an oxazole N-oxide, though this is not a commonly reported transformation. pharmaguideline.com Photochemical oxidation in the presence of a sensitizer (B1316253) can also lead to ring-opened or rearranged products. tandfonline.com
Reduction: Reduction of the oxazole ring is more common but often results in ring opening. tandfonline.com Catalytic hydrogenation (e.g., H₂/Pd) or reduction with dissolving metals can cleave the O-C2 bond. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide can lead to ring-opened products. tandfonline.com The specific outcome depends heavily on the substrate and the reaction conditions. The goal of reducing the oxazole ring to a stable oxazoline or oxazolidine (B1195125) often requires careful selection of mild reducing agents.
Table 4: Summary of Oxidation and Reduction Pathways for the Oxazole System
| Transformation | Reagents & Conditions | Typical Product(s) | Reference |
| Oxidation (of Oxazolines) | MnO₂; CuBr₂/DBU; NiO₂ | Oxazole (Aromatization) | rsc.org |
| Photo-oxidation (of Oxazoles) | Light, Sensitizer (e.g., Benzoic Acid) | Ring-opened or rearranged products | tandfonline.com |
| Reduction | Ni-Al alloy, aq. KOH | Ring-opened products | tandfonline.com |
| Reduction | Catalytic Hydrogenation | Ring cleavage products | tandfonline.com |
Functional Group Interconversions on the Phenyl and Oxazole Moieties
The structure of this compound allows for a variety of functional group interconversions on both the phenyl and oxazole rings, enabling the synthesis of a diverse library of derivatives.
On the Phenyl Moiety: The primary sites for reaction are the carbon-halogen bonds. As detailed in sections 3.3.3 and 3.3.4, these positions are ideal for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Stille, Negishi, etc.). The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled introduction of new substituents, first at the more reactive 3-position (bromo) and subsequently at the 4-position (chloro) under more forcing conditions.
On the Oxazole Moiety: The reactivity of the oxazole ring itself is more nuanced. thepharmajournal.com
Deprotonation: The acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com In this molecule, the C5 and C4 positions are substituted. The proton at the C2 position is the most acidic and can be removed by a strong base (e.g., n-butyllithium). The resulting lithiated species can then be trapped with various electrophiles to introduce substituents at the C2 position. wikipedia.org
N-Alkylation/N-Acylation: The pyridine-like nitrogen at the 3-position is basic (though weakly so) and nucleophilic. youtube.com It can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides) to form quaternary oxazolium salts. tandfonline.compharmaguideline.comthepharmajournal.com This modification can also serve to activate the ring for cycloaddition reactions. acs.org
Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult due to its electron-deficient nature, but when it occurs, it favors the C5 position, followed by C4. pharmaguideline.com Since both positions are substituted in the target molecule, direct electrophilic substitution on the oxazole ring is unlikely.
Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted oxazole ring is rare and typically leads to ring cleavage. pharmaguideline.com However, if a leaving group were present on the oxazole ring (most commonly at C2), it could be displaced by a nucleophile. tandfonline.compharmaguideline.com
Table 5: Potential Functional Group Interconversions
| Moiety | Position | Reaction Type | Reagents | Potential Product |
| Phenyl | C3 (-Br) | Cross-Coupling | Pd catalyst, R-B(OH)₂ (Suzuki) | 3-Aryl-substituted derivative |
| Phenyl | C3 (-Br) | Alkynylation | Pd/Cu catalyst, R-C≡CH (Sonogashira) | 3-Alkynyl-substituted derivative |
| Phenyl | C4 (-Cl) | Cross-Coupling | Pd catalyst, R-ZnX (Negishi) (harsher conditions) | 4-Alkyl/Aryl-substituted derivative |
| Oxazole | C2 (-H) | Deprotonation / Electrophilic Trap | 1. n-BuLi; 2. E⁺ (e.g., MeI) | 2-Substituted oxazole |
| Oxazole | N3 | N-Alkylation | R-X (e.g., CH₃I) | 3-Alkyl-oxazolium salt |
| Oxazole | N3 | N-Acylation | R-COCl | 3-Acyl-oxazolium salt |
Mechanistic Investigations of Reactions Involving 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole
Elucidation of Reaction Pathways and Identification of Intermediates
The reaction pathways involving 5-(3-bromo-4-chlorophenyl)-1,3-oxazole can be broadly categorized into its formation and its subsequent functionalization.
Synthesis Pathway: The van Leusen Oxazole (B20620) Synthesis
A primary and highly probable route for the synthesis of this compound is the van Leusen oxazole synthesis. This method is a powerful tool for creating 5-substituted oxazoles. The reaction proceeds through a [3+2] cycloaddition between an aldehyde (3-bromo-4-chlorobenzaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org
The generally accepted mechanism involves the following key steps:
Deprotonation: A base, typically potassium carbonate (K₂CO₃), deprotonates the active methylene (B1212753) group of TosMIC.
Nucleophilic Attack: The resulting anion of TosMIC attacks the carbonyl carbon of 3-bromo-4-chlorobenzaldehyde (B1286361).
Cyclization: An intramolecular nucleophilic attack by the resulting alkoxide on the isocyanide carbon forms a five-membered ring, yielding an oxazoline (B21484) intermediate. nih.govsemanticscholar.org
Elimination: This oxazoline intermediate then undergoes base-promoted elimination of the tosyl group and a proton to form the aromatic 1,3-oxazole ring.
Functionalization Pathway: Palladium-Catalyzed Cross-Coupling
The bromine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. These reactions are fundamental in carbon-carbon bond formation. The general catalytic cycle for these transformations involves a sequence of well-defined steps centered around a palladium(0) catalyst. nrochemistry.comwikipedia.orgyoutube.com
The catalytic cycle typically includes:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole derivative. This step forms a square planar Pd(II) complex, an organopalladium intermediate. wikipedia.orgwikipedia.org The initial product is a cis-complex, which may rapidly isomerize to the more stable trans-complex. wikipedia.org
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. wikipedia.orgwikipedia.org For Suzuki coupling, this step requires activation of the boronic acid with a base. nrochemistry.comorganic-chemistry.org
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comwikipedia.org
A representative intermediate in these cross-coupling reactions would be the arylpalladium(II) halide species formed after the oxidative addition step.
Role of Catalysts and Ligands in Reaction Selectivity and Efficiency
In the context of palladium-catalyzed cross-coupling reactions involving this compound, the choice of catalyst and, more critically, the ancillary ligands, is paramount for achieving high efficiency and selectivity.
The active catalyst is typically a palladium(0) species, which can be introduced directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂. nrochemistry.comnih.gov The ligands, most commonly phosphines, are not mere spectators; they modulate the steric and electronic properties of the palladium center, thereby influencing every step of the catalytic cycle. nih.govnih.gov
Key roles of ligands include:
Stabilization: Ligands stabilize the palladium nanoparticles and soluble complexes, preventing their aggregation into inactive palladium black.
Modulation of Reactivity: The electronic properties of the ligand affect the electron density at the palladium center. Electron-donating ligands can facilitate the oxidative addition step.
Steric Influence: The steric bulk of the ligand (often quantified by the Tolman cone angle) plays a crucial role. Bulky ligands can promote the reductive elimination step and may also influence which substrates can effectively access the catalytic center. nih.gov
For reactions involving aryl chlorides, which are less reactive than aryl bromides, the use of highly active catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands like those of the Buchwald-type (e.g., SPhos, XPhos), is often necessary. nih.govrsc.org The choice of ligand can also dictate regioselectivity in cases where multiple reaction sites are available. For instance, in direct arylation of oxazoles, different phosphine ligands have been shown to favor arylation at either the C-2 or C-5 position. organic-chemistry.org
Table of Catalyst/Ligand Systems in Related Aryl Halide Cross-Coupling Reactions
| Catalyst Precursor | Ligand | Reaction Type | Substrate Type | Observations | Reference(s) |
| Pd(dppf)Cl₂ | dppf | Suzuki | Bromoindazoles | Effective for coupling with heteroaryl boronic acids. | nih.gov |
| Pd(OAc)₂ | PCy₃ | Suzuki | Aryl triflates | Suitable for a diverse array of aryl and vinyl triflates. | organic-chemistry.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | Suzuki | Aryl chlorides | Effective for a wide range of aryl halides, including chlorides, at room temperature. | organic-chemistry.org |
| (allylPdCl)₂ | Biarylphosphine (L4) | C-O Coupling | Heteroaryl halides | A single ligand system was found to be general for various aryl halides with alcohols. | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | Direct Arylation | Oxazoles | Catalyzes C-H activation for direct arylation at the C-2 position. | organic-chemistry.org |
This table is generated based on data from reactions of similar compound classes and is for illustrative purposes.
Kinetic Studies and Determination of Rate Laws for Specific Transformations
Specific kinetic studies and determined rate laws for reactions involving this compound have not been reported in the literature. However, kinetic analyses of analogous cross-coupling and C-H activation reactions provide insight into which steps are likely to be rate-determining.
In palladium-catalyzed cross-coupling reactions , the rate-limiting step can vary depending on the specific substrates, catalyst system, and reaction conditions.
For Negishi couplings , kinetic investigations have often identified transmetalation as the rate-limiting step. rsc.org
In Suzuki couplings , either oxidative addition or transmetalation can be rate-determining. The need to activate the stable organoboron species often makes the transmetalation step kinetically significant. wikipedia.orgorganic-chemistry.org
Reductive elimination is generally considered to be fast, but can become rate-limiting for the formation of sterically hindered products.
In direct C-H activation reactions, which could be relevant for further functionalizing the oxazole ring, deuterium-labeling experiments on simple arenes suggested that the C-H bond cleavage might be the rate-determining step. rsc.org Similarly, kinetic isotope studies on the C-H activation of isoxazoles pointed towards either carbometallation or β-hydride elimination, rather than the initial C-H activation, as the rate-limiting step under certain conditions. mdpi.com
Without experimental data for this compound, any proposed rate law would be purely speculative. A typical approach to determine the rate law would involve systematically varying the concentrations of the substrate, the coupling partner, the catalyst, and the base, while monitoring the initial reaction rate.
Isotopic Labeling Studies to Probe Bond Cleavage and Formation
There are no specific isotopic labeling studies reported for this compound. However, this technique is a powerful tool for elucidating reaction mechanisms. scripps.edu By strategically replacing atoms with their heavier isotopes (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can trace the fate of atoms and bonds throughout a reaction. researchgate.netnih.gov
Deuterium (B1214612) Labeling (²H): This is commonly used to probe C-H bond cleavage. If a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow down the reaction, an effect known as a "kinetic isotope effect" (KIE). rsc.org Studies on oxazoles have used deuteration to investigate the relative electron density at different positions of the ring. For instance, studies have shown that the C-2 position of oxazole is the most susceptible to deuteration under alkaline conditions, followed by the C-5 position, indicating the order of acidity of the ring protons. rsc.org Ruthenium nanocatalysts have also been employed for the effective deuteration of oxazole substructures. researchgate.netacs.org
Carbon-13 Labeling (¹³C): This technique is invaluable for tracking the rearrangement of carbon skeletons. nih.gov In a potential "halogen dance" rearrangement on a bromooxazole, where the bromine atom and a metal might exchange positions on the heterocyclic ring, ¹³C labeling of the ring carbons could unambiguously confirm the migration pathway. nih.gov In biosynthesis research, ¹³C-labeled precursors have been used to elucidate the formation of complex natural products containing oxazole rings. beilstein-journals.org
Trapping of Reactive Intermediates and Spectroscopic Characterization
The direct trapping and spectroscopic characterization of reactive intermediates in reactions of this compound have not been documented. However, established methods are routinely used to gain evidence for the existence and structure of transient species in related reactions.
In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes. Trapping these species is challenging due to their transient nature. However, under certain conditions, they can be observed or captured:
Low-Temperature NMR Spectroscopy: By running a reaction at very low temperatures, it is sometimes possible to slow down the catalytic cycle enough to observe the signals of intermediates like the Pd(II)-aryl complex by Nuclear Magnetic Resonance (NMR) spectroscopy. ipb.ptekb.eg
Chemical Trapping: An intermediate can sometimes be "trapped" by adding a reagent that reacts with it specifically. For instance, in a reaction involving a lithiated intermediate, quenching the reaction mixture with an electrophile like molecular iodine (I₂) can provide a stable, iodinated product that confirms the position of the transient carbanion. nih.gov The concept of "trans-metal-trapping" (TMT) describes the formation of stable bimetallic crossover complexes that can be considered as trapped intermediates before full transmetalation occurs. nih.gov
Spectroscopic Characterization: The characterization of any trapped or synthesized intermediates would rely heavily on standard spectroscopic techniques.
NMR Spectroscopy (¹H, ¹³C): This would be the primary tool to determine the structure, connectivity, and environment of atoms in the intermediate. researchgate.net
Infrared (IR) Spectroscopy: This could identify specific functional groups and changes in bonding within the intermediate. researchgate.net
Mass Spectrometry (MS): This would confirm the molecular weight of the intermediate.
For this compound, a plausible experiment would be to attempt a lithium-halogen exchange at the bromine site at low temperature and then quench with a suitable electrophile to trap the resulting organolithium species.
Theoretical and Computational Chemistry Studies on 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-(3-bromo-4-chlorophenyl)-1,3-oxazole, these calculations would provide a deep understanding of its electronic nature, stability, and potential reactivity.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For analogous heterocyclic systems, computational studies often reveal that the electron density of the HOMO and LUMO is distributed across the aromatic and heterocyclic rings. In the case of this compound, the HOMO would likely be localized on the electron-rich oxazole (B20620) ring and the phenyl ring, while the LUMO would also be distributed across this π-system. The presence of the electron-withdrawing bromine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analog.
A hypothetical HOMO-LUMO analysis for this compound would likely show:
| Orbital | Energy (eV) | Primary Localization |
| HOMO | (Calculated Value) | Oxazole ring, Phenyl ring |
| LUMO | (Calculated Value) | Phenyl ring, Oxazole ring |
| HOMO-LUMO Gap | (Calculated Value) | - |
This table represents a hypothetical output and would require specific computational studies to populate with actual data.
Energetics of Reaction Pathways and Transition States
Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its synthesis or its degradation pathways. For instance, the formation of the oxazole ring could be modeled to understand the mechanism and identify the rate-determining step.
The presence of halogen atoms on the phenyl ring suggests that nucleophilic aromatic substitution reactions could be a subject of investigation. Computational studies could predict the activation energies for substitution at different positions, helping to understand the regioselectivity of such reactions.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods can predict spectroscopic data with a high degree of accuracy. For this compound, this would be particularly useful for confirming its structure.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to validate the synthesized structure. Studies on similar heterocyclic compounds, such as 3,5-diaryl-4-bromoisoxazoles, have shown good correlation between calculated and experimental chemical shifts. researchgate.net For the title compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the halogen substituents.
A table of predicted vs. experimental NMR shifts would be a standard output of such a study:
| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |
| C2 (oxazole) | (Calculated Value) | (Experimental Value) |
| C4 (oxazole) | (Calculated Value) | (Experimental Value) |
| C5 (oxazole) | (Calculated Value) | (Experimental Value) |
| C-Br (phenyl) | (Calculated Value) | (Experimental Value) |
| C-Cl (phenyl) | (Calculated Value) | (Experimental Value) |
This table is illustrative; specific data is not available in the literature.
Conformation Analysis and Potential Energy Surfaces
The planarity and rotational barriers of the molecule can be explored through conformation analysis. For this compound, a key parameter would be the torsion angle between the oxazole ring and the phenyl ring. By rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformation and the energy barriers to rotation. In related structures like 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, X-ray diffraction has shown significant torsion angles between the aryl groups and the central ring. researchgate.net
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into how molecules interact with each other in a condensed phase. This is crucial for understanding crystal packing and potential biological activity.
For a series of related 4,5-phenyl-oxazoles, studies have shown that weak intermolecular interactions, such as C-H···O, C-H···N, and π-π stacking, play a significant role in the crystal architecture. nih.govsemanticscholar.orgbohrium.com It was noted that a larger number of non-specific interactions can be more important for crystal cohesion than a few strong, specific interactions. nih.govsemanticscholar.orgbohrium.com For this compound, the bromine and chlorine atoms could also participate in halogen bonding, further influencing the supramolecular assembly.
Molecular dynamics simulations could be used to study the behavior of this compound in different solvents or within a biological environment, such as the active site of a protein. These simulations track the movement of atoms over time, providing a dynamic picture of intermolecular interactions.
Prediction of Reactivity and Selectivity Profiles
The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound.
Electrostatic Potential Maps: These maps visualize the electron density distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the nitrogen atom of the oxazole ring would likely be a site of negative potential, making it susceptible to electrophilic attack or protonation. The regions around the halogen atoms might also exhibit positive potential (sigma-hole), making them potential halogen bond donors.
Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most reactive atoms for specific types of reactions.
Based on the general reactivity of similar compounds, the following predictions could be made:
| Reaction Type | Predicted Site of Reactivity | Rationale |
| Electrophilic Attack | Nitrogen atom of the oxazole ring | High electron density and negative electrostatic potential. |
| Nucleophilic Attack | Carbon atoms of the phenyl ring (ortho/para to halogens) | Activated by the electron-withdrawing nature of the halogens. |
| Radical Attack | Phenyl ring | Susceptible to radical substitution reactions. |
This table provides a generalized prediction based on chemical principles, as specific studies on this compound are lacking.
Ligand-Binding Site Analysis (focus on non-biological chemical interactions)
The interaction of this compound with other chemical species, in a non-biological context, is governed by a variety of non-covalent interactions. The unique electronic distribution conferred by the oxazole ring and the halogen substituents on the phenyl group dictates the nature and strength of these interactions. Computational chemistry provides powerful tools to analyze these forces, including halogen bonding, hydrogen bonding, and π-interactions.
The oxazole ring itself, with its nitrogen and oxygen heteroatoms, presents key sites for intermolecular interactions. researchgate.net Quantum chemical calculations on phenyl-substituted 1,3-oxazoles have shown that the nitrogen atom of the oxazole ring acts as a primary hydrogen bond acceptor. bioorganica.com.ua The introduction of a phenyl group at position 5 can influence the charge distribution on the oxazole ring, thereby modulating the strength of these interactions. bioorganica.com.ua
The presence of bromine and chlorine atoms on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electrophilic species. rsc.org The positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom can interact favorably with nucleophilic sites on a partner molecule. rsc.org
Computational studies on related halogenated compounds provide insight into the expected interaction energies. For instance, studies on 5-substituted oxazoles with halogen bond donors reveal the oxazole nitrogen as a reliable halogen bond acceptor site. rsc.org The binding energies for such interactions are significant, indicating their importance in the formation of molecular complexes. rsc.org
Below are tables summarizing the types of non-covalent interactions anticipated for this compound and illustrative interaction energies from computational studies on analogous systems.
Table 1: Key Non-Covalent Interactions for this compound
| Interaction Type | Donor/Acceptor Sites on the Molecule | Potential Interacting Partners |
|---|---|---|
| Halogen Bonding | Bromine and Chlorine atoms (as donors) | Lewis bases, anions, π-systems |
| Hydrogen Bonding | Oxazole Nitrogen (as acceptor) | Hydrogen bond donors (e.g., water, alcohols) |
| π-π Stacking | Phenyl ring, Oxazole ring | Aromatic systems |
| π-Halogen Bonding | Phenyl/Oxazole ring (as π-donor), Halogen (as acceptor) | Halogenated molecules |
| Dipole-Dipole | Entire molecule due to its polarity | Other polar molecules |
Table 2: Illustrative Calculated Interaction Energies for Phenyl-Oxazole Derivatives Data is based on computational studies of analogous, not identical, compounds.
| Interaction Type | Model System | Method | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| π-Stacking | 2,5-diphenyloxazole : Phenylalanine fragment | DFT | ~2.5 | bioorganica.com.ua |
| Hydrogen Bonding | 1,3-Oxazole : H₂N-CH₃ | DFT | Varies with substituents | bioorganica.com.ua |
These theoretical findings underscore the rich landscape of non-covalent interactions that govern the chemical behavior of this compound, making it an interesting subject for supramolecular chemistry and materials science.
Solvent Effects and Implicit/Explicit Solvation Models
The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs various solvation models to account for these effects, which can be broadly categorized into implicit and explicit models.
Explicit Solvation Models: These models treat solvent molecules as individual entities, explicitly including a number of them in the simulation box around the solute molecule. This approach allows for the detailed, specific accounting of solute-solvent interactions, such as hydrogen bonding. However, this level of detail comes at a high computational cost, as it requires sampling the vast conformational space of all solvent molecules.
Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed within a cavity in this continuum. This approach is computationally much more efficient as it averages the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used family of implicit solvation models. Variations of PCM, such as the Integral Equation Formalism PCM (IEFPCM), are standard in many quantum chemistry software packages.
For a molecule like this compound, both types of models could be employed to study its behavior in different solvents. An explicit model would be crucial for understanding specific hydrogen bonding between the oxazole nitrogen and protic solvents like water or methanol (B129727). An implicit model, on the other hand, would be efficient for calculating properties like the solvation free energy in a wide range of solvents with varying polarities.
Hybrid models, which combine a few explicit solvent molecules to treat the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost.
Table 3: Comparison of Implicit and Explicit Solvation Models
| Feature | Implicit Solvation Models | Explicit Solvation Models |
|---|---|---|
| Solvent Representation | Continuous medium with a dielectric constant | Individual solvent molecules |
| Computational Cost | Low to Moderate | High |
| Accuracy of Specific Interactions | Approximated | High (e.g., for hydrogen bonds) |
| Common Examples | PCM, IEFPCM, SMD, COSMO | TIP3P, SPC/E (for water) |
| Primary Use Case | Rapid estimation of solvation free energies, screening studies | Detailed study of solute-solvent interactions, reaction mechanisms in solution |
Table 4: Common Implicit Solvation Models
| Model Name | Abbreviation | Key Feature |
|---|---|---|
| Polarizable Continuum Model | PCM | A family of models that creates a solute cavity within a dielectric continuum. |
| Integral Equation Formalism PCM | IEFPCM | A popular and robust variant of PCM. |
| Solvation Model based on Density | SMD | A universal solvation model that includes parameters derived from a wide range of solvents. |
Theoretical studies on oxazoles and related heterocycles have demonstrated that both pure solvent polarity and specific hydrogen-bonding effects are significant. The choice of solvation model is therefore critical for accurately predicting properties such as reaction rates, equilibrium constants, and spectroscopic characteristics in solution.
Structure Reactivity Relationships Within 1,3 Oxazole Derivatives
Influence of Halogenation (Bromine, Chlorine) on Oxazole (B20620) Ring Reactivity
The ease of displacement of halogens on an oxazole ring itself generally follows the order C-2 > C-4 > C-5. nih.gov While the halogens in the target molecule are on the appended phenyl ring, their electronic pull can influence the electron density of the oxazole system. Studies on related heterocyclic systems, such as 1,3,4-oxadiazoles, have shown that the presence of electron-withdrawing groups like -Cl, -Br, and -NO2 on an attached phenyl ring can increase the yield of the final product in certain synthetic procedures, although it may also increase the required reaction time. nih.gov This suggests that the electronic nature of the substituents is a critical factor in reaction outcomes.
In a study of 1,3-oxazole sulfonamides, halogenated derivatives were found to be among the most potent inhibitors of tubulin polymerization, indicating that halogenation can be a key feature for biological activity. acs.org This enhanced activity is often attributed to the ability of halogens to form halogen bonds and alter the molecule's lipophilicity and metabolic stability.
The reactivity of the bromine atom itself in 5-(3-bromo-4-chlorophenyl)-1,3-oxazole is of significant interest, particularly in the context of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, allowing for selective functionalization at the 3-position of the phenyl ring. This differential reactivity is a cornerstone of modern organic synthesis, enabling the sequential introduction of different substituents.
Electronic Effects of Phenyl Ring Substitution on Oxazole Properties and Transformations
The electronic nature of substituents on the phenyl ring directly impacts the properties and reactivity of the attached oxazole ring. The 3-bromo and 4-chloro substituents on the phenyl ring in this compound are both electron-withdrawing through induction, while also possessing some electron-donating character through resonance. However, for halogens, the inductive effect typically dominates.
This net electron withdrawal from the phenyl ring can influence the electron density of the 5-position of the oxazole ring. A decrease in electron density at this position would generally make the oxazole ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack, although nucleophilic substitution on the oxazole ring is generally uncommon. nih.gov
In the context of palladium-catalyzed reactions, the electronic properties of the substituents can influence the oxidative addition step. Electron-withdrawing groups can sometimes make the carbon-halogen bond more susceptible to oxidative addition to the palladium catalyst. This principle is widely exploited in cross-coupling chemistry to achieve selective reactions.
The following table summarizes the general electronic effects of common substituents on aromatic rings, providing context for the bromo and chloro groups in the target molecule.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -Br | Electron-withdrawing | Weakly electron-donating | Deactivating, ortho-, para-directing |
| -Cl | Electron-withdrawing | Weakly electron-donating | Deactivating, ortho-, para-directing |
| -NO2 | Electron-withdrawing | Electron-withdrawing | Strongly deactivating, meta-directing |
| -CH3 | Electron-donating | Electron-donating | Activating, ortho-, para-directing |
| -OCH3 | Electron-withdrawing | Strongly electron-donating | Activating, ortho-, para-directing |
This table presents generalized electronic effects of substituents on an aromatic ring.
Steric Hindrance Effects on Reaction Regioselectivity and Yield
Steric hindrance plays a crucial role in determining the outcome of chemical reactions, influencing both the rate of reaction and the regioselectivity of product formation. In this compound, the bromine atom at the 3-position of the phenyl ring is ortho to the point of attachment to the oxazole ring. This proximity can create steric bulk that may hinder the approach of reagents to the 2- and 4-positions of the phenyl ring.
For reactions involving the oxazole ring itself, the bulky substituted phenyl group at the 5-position can influence the accessibility of the adjacent C-4 position. However, since electrophilic attack on the oxazole ring often prefers the C-5 position, the presence of a substituent at this position already directs reactivity elsewhere, often to the C-2 or C-4 positions, depending on the reaction conditions and the nature of other substituents. thepharmajournal.com
In palladium-catalyzed cross-coupling reactions at the bromine site, the chlorine atom at the 4-position and the oxazole ring at the 5-position can exert steric influence. However, the palladium catalyst and its ligands also have significant steric demands, and the interplay between the substrate's and the catalyst's steric profiles will ultimately determine the reaction's feasibility and yield. Studies on bulky substrates in Suzuki-Miyaura cross-coupling reactions have demonstrated the importance of ligand choice in overcoming steric challenges. bham.ac.uk
A computational study on the synthesis of N-aroylmethylimidazoles highlighted that the ratio of products was governed by the steric factors of the amidine reactant. mdpi.com This underscores the general principle that steric effects can be a deciding factor in reaction pathways and product distributions.
Correlation of Computational Data with Experimental Reaction Outcomes
Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with experimental observations. For 1,3-oxazole derivatives, computational studies can provide insights into electron distribution, orbital energies (HOMO and LUMO), and the stability of reaction intermediates and transition states.
For instance, computational analyses of benzisoxazole derivatives have been used to predict their binding interactions with biological targets, with docking scores correlating with in vitro inhibitory activity. nih.gov In a study of 1,3,4-oxadiazole (B1194373) derivatives, DFT was used to determine the stability and reactivity of the compounds, which was then correlated with their potential as enzyme inhibitors. nih.gov
The following table illustrates the type of data that can be obtained from computational studies and its general correlation with experimental outcomes for a hypothetical series of substituted phenyl-oxazoles.
| Compound (Substituent on Phenyl Ring) | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Predicted Reactivity Trend |
| 5-(4-Methoxyphenyl)-1,3-oxazole | ~2.5 | ~ -5.8 | ~ -1.2 | More reactive towards electrophiles |
| 5-Phenyl-1,3-oxazole | ~2.0 | ~ -6.0 | ~ -1.0 | Baseline reactivity |
| 5-(4-Chlorophenyl)-1,3-oxazole | ~1.5 | ~ -6.2 | ~ -1.3 | Less reactive towards electrophiles, more reactive towards nucleophiles |
| This compound | (Predicted) ~1.3 | (Predicted) ~ -6.3 | (Predicted) ~ -1.4 | Further reduced reactivity towards electrophiles |
| 5-(4-Nitrophenyl)-1,3-oxazole | ~1.0 | ~ -6.5 | ~ -1.8 | Significantly less reactive towards electrophiles |
This table is illustrative and based on general trends observed in computational studies of substituted aromatic compounds. The values are hypothetical and intended to demonstrate the correlation between computational parameters and reactivity.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in elucidating the intricate molecular architecture of 5-(3-bromo-4-chlorophenyl)-1,3-oxazole. Each technique offers a unique perspective on the compound's structure, from its carbon-hydrogen framework to its electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.
¹H and ¹³C NMR: The proton and carbon NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Predicted NMR data for this compound suggests a distinct set of signals corresponding to the protons and carbons of the oxazole (B20620) and the substituted phenyl rings. vulcanchem.com The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) allows for the complete assignment of the structure. amazonaws.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H (Proton) | Oxazole H-2, H-4 | 8.1–8.3 | d, J = 1.5 Hz |
| Phenyl H-2' | ~7.8 | d, J = 8.4 Hz | |
| Phenyl H-5', H-6' | 7.5–7.6 | m | |
| ¹³C (Carbon) | Oxazole C-2 | 150.2 | s |
| Phenyl C-3 (C-Br) | 128.5 | s | |
| Phenyl C-4 (C-Cl) | 132.8 | s |
Data sourced from predicted values. vulcanchem.com Actual experimental values may vary.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. A COSY spectrum would reveal correlations between coupled protons, for instance, between the adjacent protons on the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connectivity.
Halogen NMR: While less common, halogen NMR (e.g., ⁷⁹Br/⁸¹Br or ³⁵Cl/³⁷Cl NMR) could offer direct insight into the electronic environment around the halogen atoms. The chemical shifts and quadrupolar relaxation of these nuclei are highly sensitive to their local molecular environment. However, due to the quadrupolar nature of these nuclei, the resulting signals are often very broad, which can complicate their detection and interpretation.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would be expected to show absorptions corresponding to the C-H, C=N, C=C, and C-O bonds of the oxazole ring and the substituted phenyl ring, as well as the C-Br and C-Cl bonds. researchgate.net
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100–3000 |
| C=N (Oxazole) | Stretching | 1680–1620 |
| Aromatic C=C | Stretching | 1600–1450 |
| C-O-C (Oxazole) | Asymmetric Stretching | 1250–1150 |
| C-Cl | Stretching | 800–600 |
| C-Br | Stretching | 650–550 |
Data represents typical ranges for these functional groups.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the oxazole ring in this compound is expected to give rise to characteristic absorptions in the UV region. The primary absorptions are typically due to π → π* transitions. The exact position of the absorption maximum (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. For similar 5-aryl-oxazole compounds, these transitions are often observed in the 300-330 nm range. nih.gov
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. libretexts.orgauburn.edu For the ground-state molecule of this compound, which is a stable, closed-shell compound, no EPR signal is expected. This technique would, however, be invaluable for detecting any potential radical intermediates that might be formed during its synthesis or subsequent reactions, for instance, under photocatalytic conditions. organic-chemistry.orgresearchgate.net
Mass Spectrometry Approaches for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition. By measuring the mass with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. For this compound, HRMS would provide an exact mass that corresponds to its unique elemental formula, C₉H₅BrClNO. Furthermore, the presence of bromine and chlorine atoms, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity. rsc.org
Calculated Isotopic Distribution for the Molecular Ion [M]⁺ of this compound
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₉H₅³⁵Cl⁷⁹BrN O | 256.9348 | 100.0 |
| C₉H₅³⁷Cl⁷⁹BrN O | 258.9319 | 32.5 |
| C₉H₅³⁵Cl⁸¹BrN O | 258.9328 | 97.9 |
| C₉H₅³⁷Cl⁸¹BrN O | 260.9298 | 31.8 |
Calculated based on natural isotopic abundances.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of compounds like this compound. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint. While specific MS/MS data for this compound is not extensively published, the fragmentation behavior can be predicted based on the known fragmentation of halogenated aromatic compounds and oxazole derivatives. researchgate.netnih.gov
Under electron ionization (EI), the initial event is the formation of a radical cation (M•+). The fragmentation of this ion would likely proceed through several key pathways, driven by the stability of the resulting fragments. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will produce a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
Key fragmentation pathways for this compound are expected to involve:
Cleavage of the oxazole ring: The oxazole ring can undergo characteristic cleavages, often initiated by the loss of carbon monoxide (CO) or the nitrile moiety (R-CN).
Halogen loss: The molecule may lose a bromine or chlorine radical, leading to prominent fragment ions. The relative ease of loss depends on the C-X bond strength (C-Br is weaker than C-Cl).
Fragmentation of the phenyl ring: The substituted phenyl ring can undergo fragmentation, including the loss of the halogen atoms or cleavage of the ring itself.
A study on the fragmentation of halogenated phenylpiperazinopropanones showed that cleavage of the halogen and alpha cleavage are primary fragmentation routes. youtube.com For this compound, this would translate to the cleavage of the C-Br and C-Cl bonds, as well as cleavage at the bond connecting the phenyl ring to the oxazole ring.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure |
| [M]+• | [M-Br]+ | C9H4ClNO+ |
| [M]+• | [M-Cl]+ | C9H4BrNO+ |
| [M]+• | [M-CO]+• | C8H4BrClN+• |
| [M]+• | [C6H3BrCl]+• | 3-Bromo-4-chlorophenyl cation |
| [M-Br]+ | [M-Br-CO]+ | C8H4ClN+ |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are crucial for the analysis of this compound in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful hyphenated techniques for this purpose. nih.govumb.educhromforum.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. nih.gov Studies on halogenated phenyl compounds have demonstrated the effectiveness of GC-MS in resolving isomers and providing clear fragmentation patterns for structural confirmation. nih.gov A capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase, would likely provide good separation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase LC would be the method of choice, using a C18 or phenyl-hexyl column to achieve separation based on hydrophobicity. nih.gov The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS/MS, with multiple reaction monitoring (MRM), offers high selectivity and sensitivity for quantitative analysis, even in complex biological or environmental samples. nih.gov
Table 2: Representative Hyphenated Technique Parameters for Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Ionization |
| GC-MS | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5ms) | Helium | Electron Ionization (EI) |
| LC-MS | 150mm x 2.1mm, 3.5µm C18 column | Acetonitrile (B52724)/Water with 0.1% formic acid | Electrospray (ESI+) |
Imaging Mass Spectrometry for Spatial Distribution Studies
Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a biological tissue section, without the need for labeling. rsc.orgacs.org This technique can provide valuable information on the localization of this compound in various contexts, for example, in tissues during pharmacokinetic studies or in materials science applications.
The most common IMS technique is Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. In a typical MALDI-IMS experiment, a thin section of the sample is coated with a matrix that absorbs energy from a laser. The laser is then rastered across the sample surface, and at each point, the analytes are desorbed and ionized, and a mass spectrum is acquired. By plotting the intensity of the ion corresponding to this compound at each x,y-coordinate, a two-dimensional image of its distribution can be generated.
Chromatographic Separations for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for assessing the purity and analyzing isomers of this compound. nih.govchromforum.org These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For a non-polar compound like this compound, reversed-phase HPLC/UHPLC is the most suitable approach. A C18 or a phenyl-based stationary phase would provide good retention and selectivity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape.
UHPLC, with its use of smaller particle size columns (< 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. This is particularly beneficial for resolving closely related impurities or isomers. The separation of halogenated aromatic compounds can be challenging, but the enhanced efficiency of UHPLC can often provide the necessary resolving power. nih.gov
Table 3: Typical HPLC/UHPLC Conditions for Purity Analysis
| Parameter | HPLC | UHPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Isocratic or Gradient (Acetonitrile:Water) | Gradient (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detector | UV-Vis (e.g., 254 nm) | UV-Vis or Diode Array Detector |
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds, making it suitable for assessing the purity of this compound and identifying any volatile impurities. nih.govnih.gov The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
A non-polar or semi-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, would be appropriate for this analysis. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) can be used for general purity analysis, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification of impurities. nih.gov
Advanced Multi-Dimensional Chromatographic Systems
For highly complex samples containing numerous isomers or impurities that are difficult to separate with a single chromatographic run, advanced multi-dimensional chromatographic systems can be employed. chromforum.org These systems utilize two or more independent separation mechanisms to achieve a significant increase in peak capacity and resolving power.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC):
In GCxGC, the effluent from a primary GC column is periodically sampled and rapidly separated on a second, shorter GC column with a different stationary phase. This results in a highly detailed two-dimensional chromatogram that can resolve co-eluting peaks from the first dimension. This technique would be particularly useful for separating isomeric impurities of this compound that may not be resolved by conventional GC. The separation of complex mixtures of halogenated compounds has been successfully demonstrated using GCxGC.
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC):
Similar to GCxGC, LCxLC employs two different liquid chromatography columns with orthogonal separation mechanisms (e.g., reversed-phase and normal-phase, or ion-exchange and reversed-phase). This approach provides a powerful tool for the comprehensive analysis of complex non-volatile mixtures. While perhaps less commonly required for a single synthetic compound, it could be invaluable for analyzing its presence in complex matrices like environmental or biological samples.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, which are essential for understanding its chemical behavior and potential interactions in a biological or material context.
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds offers significant insight into the expected solid-state conformation. For instance, the crystal structure of related oxazole and isoxazole (B147169) derivatives has been successfully elucidated, providing a framework for understanding how the phenyl and oxazole rings might be oriented. researchgate.netnih.gov
In a typical X-ray diffraction experiment, a single crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. anchor-publishing.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.netanchor-publishing.com
For example, the analysis of a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, revealed detailed information about the dihedral angles between the various aromatic and heterocyclic rings. nih.gov In this case, the mean planes of the 4-chlorophenyl and the 5-methyl-1,2-oxazole ring formed a dihedral angle of 62.8 (2)°. nih.gov Such data is crucial for computational modeling and structure-activity relationship (SAR) studies.
The crystallographic data obtained for a representative substituted oxazole is detailed in the interactive table below. This data illustrates the type of precise structural information that can be obtained from such an analysis. It is important to note that this data is for a related compound and not this compound itself.
Interactive Table: Representative Crystal Data for a Substituted Oxazole Derivative
| Crystal Parameter | Value |
|---|---|
| Empirical Formula | C₂₄H₂₀ClNO₂ |
| Formula Weight | 390.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (3) |
| b (Å) | 21.3456 (7) |
| c (Å) | 9.8765 (4) |
| α (°) | 90 |
| β (°) | 101.234 (2) |
| γ (°) | 90 |
| Volume (ų) | 2098.7 (1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.234 |
| Absorption Coefficient (mm⁻¹) | 0.201 |
| F(000) | 824 |
Note: Data presented is for an illustrative, related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, due to the absence of published data for the title compound. nih.gov
The molecular packing in the crystal lattice is also revealed, showing intermolecular interactions such as hydrogen bonds, C-H···π, and π–π stacking interactions, which govern the crystal's stability and physical properties. nih.gov
Elemental Analysis as Complementary Compositional Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as halogens) within a sample of a chemical compound. huji.ac.il This method serves as a crucial check for the purity of a synthesized compound and provides strong evidence to support its proposed molecular formula. The technique is based on the complete combustion of a small, precisely weighed amount of the substance, followed by the quantitative determination of the resulting combustion products. huji.ac.il
For this compound, with a molecular formula of C₉H₅BrClNO, the theoretical elemental composition can be calculated with high precision. An elemental analyzer would be used to measure the percentages of carbon (C), hydrogen (H), and nitrogen (N). The halogen content (bromine and chlorine) would typically be determined by methods such as oxygen-flask combustion followed by ion chromatography or potentiometric titration. huji.ac.il
The experimentally determined values are then compared to the calculated theoretical values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong confirmation of the compound's elemental composition and purity.
Below is an interactive data table presenting the theoretical elemental composition of this compound alongside a column for hypothetical experimental results, illustrating how the data would be presented and evaluated.
Interactive Table: Elemental Analysis Data for this compound (C₉H₅BrClNO)
| Element | Theoretical (%) | Experimental (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 41.81 | 41.75 |
| Hydrogen (H) | 1.95 | 1.98 |
| Nitrogen (N) | 5.42 | 5.39 |
| Oxygen (O) | 6.19 | Not Determined |
| Chlorine (Cl) | 13.71 | 13.65 |
| Bromine (Br) | 30.91 | 30.83 |
| Total | 100.00 | 99.60 |
Note: Experimental values are hypothetical for illustrative purposes.
This analytical method is complementary to spectroscopic techniques and is an indispensable part of the characterization data package for any new chemical entity.
Potential Applications of 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole and Its Scaffolds in Advanced Chemistry
Building Blocks in Complex Organic Synthesis
The utility of 5-(3-bromo-4-chlorophenyl)-1,3-oxazole as a foundational scaffold in organic synthesis is primarily derived from its di-halogenated phenyl ring. These halogens serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of intricate molecular frameworks. The oxazole (B20620) ring itself is a stable aromatic heterocycle found in numerous biologically active compounds and functional materials. tandfonline.comnih.gov
The this compound scaffold is an exemplary precursor for synthesizing more complex heterocyclic systems. The bromine atom, being more reactive than the chlorine atom in typical palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. This differential reactivity is a powerful tool for synthetic chemists.
Key reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed at the C-Br position to introduce new aryl, alkynyl, vinyl, or amino groups, respectively. beilstein-journals.orgacs.org These reactions transform the initial simple scaffold into elaborate structures. For instance, a Suzuki coupling with a boronic acid-substituted pyridine (B92270) would yield a pyridyl-phenyl-oxazole derivative, a common motif in medicinal chemistry. Similarly, a Sonogashira coupling can introduce an alkyne, which can then undergo further transformations like cycloadditions to form new heterocyclic rings. beilstein-journals.org The oxazole ring can also participate as a diene in Diels-Alder reactions, providing a pathway to highly substituted pyridine derivatives. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure | Potential New Heterocycle |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Bi-aryl or Heteroaryl-aryl Linkage | Thienyl-phenyl-oxazole |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-aryl Linkage | Pyrimidinyl-ethynyl-phenyl-oxazole |
| Buchwald-Hartwig Amination | Amine (e.g., Pyrrolidine) | Pd₂(dba)₃, Ligand (e.g., XPhos) | Aryl-Nitrogen Bond | (Pyrrolidin-1-yl)phenyl-oxazole |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Aryl-Vinyl Linkage | Styryl-phenyl-oxazole |
The search for novel ligands that can enhance the efficiency and selectivity of organometallic catalysts is a continuous effort in chemistry. The this compound structure offers a promising scaffold for designing new ligands. tandfonline.com The oxazole ring contains a nitrogen atom which can act as a coordinating atom for a metal center. By manipulating the halogenated phenyl ring, additional donor atoms can be introduced to create bidentate or pincer-type ligands.
For example, the bromine atom can be replaced with a phosphine (B1218219) group via a coupling reaction or a lithium-halogen exchange followed by quenching with a chlorophosphine. This would result in a P,N-type bidentate ligand, analogous to the well-known phosphinooxazoline (PHOX) ligands, which are highly successful in asymmetric catalysis. acs.org The ability to tune the electronic and steric properties of the ligand by varying the substituents on the phenyl ring makes this scaffold particularly attractive for creating a library of ligands for catalyst screening.
| Ligand Type | Synthetic Modification at C-Br Position | Coordinating Atoms | Potential Catalytic Application |
|---|---|---|---|
| P,N Bidentate | Substitution with a diphenylphosphine (B32561) (-PPh₂) group | Phosphorus, Nitrogen | Asymmetric Hydrogenation |
| N,N Bidentate | Suzuki coupling with 2-pyridylboronic acid | Nitrogen (Oxazole), Nitrogen (Pyridine) | Cross-Coupling Reactions |
| S,N Bidentate | Reaction with a thiolate (e.g., NaSPh) | Sulfur, Nitrogen | C-H Activation |
| C,N Bidentate (Cyclometalated) | Directed C-H activation or oxidative addition | Carbon, Nitrogen | Photoredox Catalysis |
Intermediates for Material Science Applications
Heterocyclic compounds, particularly those with extended π-conjugated systems, are cornerstones of modern material science. The phenyl-oxazole motif is a known fluorophore, and the this compound serves as a key intermediate for creating advanced materials with tailored optical and electronic properties. tandfonline.com
The development of materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging is a rapidly advancing field. Compounds exhibiting Aggregation-Induced Emission (AIE) or Thermally Activated Delayed Fluorescence (TADF) are of particular interest. The this compound scaffold can be elaborated into such materials.
The general strategy involves using cross-coupling reactions at the bromine and chlorine sites to attach electron-donating and electron-accepting groups. This D-π-A (Donor-π-Acceptor) architecture is fundamental for creating molecules with small energy gaps between their singlet and triplet excited states, a prerequisite for TADF. Furthermore, attaching bulky, rotatable groups like tetraphenylethylene (B103901) can induce AIE properties, where the molecule becomes highly emissive in an aggregated state or solid form. The phenyl-oxazole core acts as the central π-bridge and fluorescent unit in these designs.
| Material Type | Modification Strategy | Functional Group Example | Anticipated Property |
|---|---|---|---|
| TADF Emitter | Attach donor (at C-Br) and acceptor (at C-Cl) | Donor: Carbazole; Acceptor: Triazine | Small ΔE(S₁-T₁) for efficient reverse intersystem crossing |
| AIEgen | Attach AIE-active rotor (at C-Br) | Tetraphenylethylene (TPE) | High fluorescence in solid state due to restricted intramolecular rotation |
| Fluorescent Sensor | Attach a recognition moiety (at C-Br) | Crown ether for ion sensing | Change in fluorescence upon binding of an analyte |
Conjugated polymers are a class of materials with significant applications in organic electronics, including organic solar cells and field-effect transistors. The this compound molecule is a suitable monomer for the synthesis of such polymers.
The bromine atom provides a reactive site for polycondensation reactions. For example, in a Suzuki polycondensation, the monomer could be reacted with a diboronic acid or a diboronic ester in the presence of a palladium catalyst. This would create a polymer chain where the phenyl-oxazole unit is part of the conjugated backbone. The properties of the resulting polymer, such as its bandgap, solubility, and morphology, could be tuned by the choice of the co-monomer. The presence of the chlorine atom offers a site for post-polymerization modification, adding another layer of functional versatility.
Agrochemical Intermediates in Chemical Synthesis
The discovery of new pesticides with high efficacy, low toxicity to non-target organisms, and novel modes of action is crucial for global food security. Heterocyclic scaffolds are prevalent in commercial agrochemicals, and the oxazole ring is a recognized pharmacophore in this field. tandfonline.comnih.govresearchgate.net
The this compound compound serves as a valuable intermediate in the synthesis of potential agrochemicals. The di-halogenated phenyl ring is a common feature in many active ingredients, as halogens can enhance metabolic stability and binding affinity to target proteins. The oxazole core can be found in various bioactive molecules. sioc-journal.cn Synthetic routes to new agrochemicals could involve nucleophilic substitution of one of the halogens or cross-coupling reactions to link the phenyl-oxazole scaffold to another toxophoric group. For example, creating an amide bond by first converting the bromine to a carboxylic acid and then coupling with an appropriate amine is a common strategy in agrochemical synthesis.
| Target Agrochemical Class | Key Synthetic Transformation | Example of Added Moiety | Rationale |
|---|---|---|---|
| Fungicides | Amide coupling (after converting C-Br to C-COOH) | Substituted anilines | Many modern fungicides are carboxamides. |
| Insecticides | Ether linkage formation (e.g., Ullmann coupling) | Phenoxypyridine | Combining known insecticidal pharmacophores. nih.gov |
| Herbicides | Suzuki coupling | Substituted pyrazole (B372694) or triazole | Creating complex heterocyclic systems known for herbicidal activity. |
Development of Chemical Biology Probes and Tools (without therapeutic claims)
The this compound scaffold represents a valuable platform for the development of sophisticated chemical biology probes and tools. The unique combination of the oxazole core, known for its electronic and photophysical properties, with the specific di-halogenated phenyl ring offers a versatile foundation for creating molecules designed to investigate biological systems without making therapeutic claims. These tools are primarily focused on elucidating biological processes, identifying specific biomolecules, and understanding cellular functions.
The 1,3-oxazole ring is a key component in many fluorescent molecules and biologically active compounds. mdpi.comnih.gov Its structure can act as either an electron donor or acceptor, which facilitates the creation of donor-π-acceptor (D-π-A) systems. This characteristic is fundamental for the design of fluorescent probes with sensitive responses to their environment, such as changes in polarity or pH. nih.govnih.gov The substitution pattern on the oxazole ring is critical in tuning these properties. nih.gov
The presence of bromine and chlorine atoms on the phenyl ring of this compound provides several advantages for probe development. These halogens can modulate the photophysical properties of the molecule and can serve as handles for further chemical modification through reactions like Suzuki or Sonogashira cross-coupling. beilstein-journals.org This allows for the attachment of various functional groups, such as targeting moieties or environmentally sensitive fluorophores, to create highly specific probes. For instance, a study on 1,3-oxazole sulfonamides showed that derivatives with halogenated anilines were potent and selective inhibitors of leukemia cell lines, with one compound containing 3-chloro and 4-bromo substituents showing significant activity. acs.orgnih.gov
Probes for Bioimaging and Sensing
Derivatives of the 5-aryl-1,3-oxazole scaffold are frequently employed in the development of fluorescent probes for bioimaging. These probes can be designed to target specific cellular organelles or to sense particular ions or small molecules. nih.gov The design strategy often involves incorporating a specific functional group that directs the molecule to its target, such as a lysosome or mitochondria. nih.govacs.org
The following table provides examples of how oxazole-based scaffolds are used as chemical biology tools.
| Probe Type | Oxazole Scaffold Example | Application | Research Finding |
| Organelle Targeting Fluorophore | Highly substituted oxazole derivatives | Targeting lysosomes, mitochondria, and cytoplasm in mammalian cells. nih.govacs.org | The installation of specific functional groups onto the oxazole scaffold enables selective localization within intracellular organelles, allowing for high-resolution imaging. nih.govacs.org |
| DNA Probe | Oxazoyl-triphenylamine derivatives | Staining of nuclear DNA for microscopy. nih.gov | The TP-Ox5Py series of compounds exhibit an "on/off" fluorescence behavior upon binding to DNA, making them effective for two-photon excitation microscopy. nih.gov |
| Enzyme Activity Probe | Ratiometric fluorescent probes | Detecting specific enzymes like NQO1 in cells. nih.gov | Probes can be designed to change their fluorescence emission wavelength upon reaction with a target enzyme, allowing for ratiometric detection of enzyme activity. nih.gov |
| Environmental Sensor | 2,5-diaryl-1,3-oxazole derivatives | Monitoring the physicochemical properties of lipid membranes. mdpi.com | These probes exhibit environment-sensitive fluorescence, providing information on the local environment within a lipid bilayer. mdpi.com |
Tools for Target Identification and Validation
The this compound scaffold can also be utilized to create tools for target identification and validation in drug discovery research. The halogen atoms can be exploited for the synthesis of affinity-based probes or photo-cross-linkers. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to attach a photo-activatable group or an affinity tag.
These modified probes can be used to covalently label their biological targets, allowing for their isolation and identification. This approach is invaluable for understanding the mechanism of action of bioactive compounds and for identifying new protein targets.
Future Research Directions and Challenges in 5 3 Bromo 4 Chlorophenyl 1,3 Oxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Oxazoles
A primary challenge in the study of compounds like 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole is the development of efficient and environmentally benign synthetic routes. Traditional methods for creating oxazoles often require harsh conditions or toxic reagents, prompting a shift towards greener alternatives. rsc.org Future research will likely focus on several key areas:
Catalytic Systems: The use of earth-abundant metal catalysts, such as calcium, offers a sustainable pathway to oxazole (B20620) synthesis. nih.gov For instance, a calcium-catalyzed elimination-cyclization reaction has been shown to produce 5-aminooxazoles in high yields with short reaction times, using environmentally friendly solvents and producing benign byproducts. nih.gov Adapting such methodologies for the synthesis of halogenated aryl oxazoles could provide a significant step forward.
Electrochemical Synthesis: Electrochemical methods present a powerful, green alternative to traditional chemical oxidants. rsc.org A phosphine-mediated deoxygenative [3+2] cycloaddition strategy, performed electrochemically, allows for the synthesis of oxazoles from inexpensive carboxylic acids without the need for transition metals. rsc.org Applying this to halogenated benzoic acids could provide a direct and sustainable route to the target compound.
Metal-Free Approaches: The development of metal-free synthetic strategies is a cornerstone of sustainable chemistry. rsc.org A novel method involving the C–O bond cleavage of an ester and cyclization with amines has been developed for synthesizing substituted oxazoles. rsc.org Exploring similar metal-free C-C and C-N bond-forming strategies will be crucial.
Tandem and One-Pot Reactions: Cascade reactions, which form multiple bonds in a single operation, improve efficiency and reduce waste. mdpi.com Research into tandem cycloisomerization/hydroxyalkylation of N-propargylamides has proven effective for creating functionalized oxazoles. mdpi.com Investigating one-pot procedures, such as the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) with aldehydes, could be adapted for halogenated aromatic aldehydes to streamline the production of these complex molecules. mdpi.comnih.gov
A particularly relevant pathway for halogenated aromatics is the "halogen dance" isomerization, which can be used to prepare polysubstituted 1,3-oxazoles by facilitating halogen exchange to generate more stable intermediates. nih.govresearchgate.net
| Method | Key Features | Potential Application for Halogenated Oxazoles |
| Calcium Catalysis | Sustainable, modular, rapid, high-yielding. nih.gov | Synthesis from halogenated N-acyl-N,O-acetals and isocyanides. nih.gov |
| Electrochemical Synthesis | Avoids transition metals and toxic oxidants; uses carboxylic acids. rsc.org | Direct synthesis from 3-bromo-4-chlorobenzoic acid. rsc.org |
| Metal-Free C-O Cleavage | Environmentally benign, broad substrate scope. rsc.org | Cyclization of halogenated 2-oxo-2-phenylethyl acetate (B1210297) and amines. rsc.org |
| Halogen Dance | Facile isomerization pathway for substituted oxazoles. nih.gov | Preparation of specifically substituted bromo-oxazoles. researchgate.netresearchgate.net |
Exploration of Underexplored Reaction Pathways and Selectivity Control
The this compound molecule possesses several sites for potential functionalization: the C2 and C4 positions of the oxazole ring, the C-Br and C-Cl bonds, and the remaining C-H bonds on the phenyl ring. A significant challenge lies in achieving site-selectivity.
Future research should focus on the regioselective functionalization of the oxazole core. nih.gov Direct C-H arylation has emerged as a powerful tool, and the selectivity between the C2 and C5 positions can be finely tuned by the choice of palladium catalyst, ligands, and solvent. nih.govorganic-chemistry.org While the C5 position is already substituted in the target molecule, developing catalytic systems for selective C2 or C4 functionalization is a key goal. For instance, specific phosphine (B1218219) ligands like P(t-Bu)3 with pivalic acid have shown to direct arylation to the C2 position, while others favor the C5 position. nih.gov
The "halogen dance" reaction, typically involving base-catalyzed halogen exchange, offers another intriguing pathway. nih.govresearchgate.net This could potentially be exploited to isomerize the bromo and chloro substituents on the phenyl ring or to functionalize the oxazole ring at a position adjacent to a halogen atom. nih.gov Investigating the kinetic versus thermodynamic control of such rearrangements will be essential for predictable synthesis.
Application of Advanced Computational Predictions and Machine Learning in Synthetic Design and Reactivity Forecasting
Modern computational tools are poised to revolutionize the study of complex molecules like this compound.
Computational Predictions (DFT and QSAR): Density Functional Theory (DFT) can be used to investigate the geometric and electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. worldwidejournals.com Quantitative Structure-Activity Relationship (QSAR) studies can help in predicting the potential biological activities of newly designed derivatives based on their structural features. worldwidejournals.comresearchgate.netjcchems.com For example, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding experimental design for functionalization reactions. researchgate.net
Machine Learning (ML) in Synthesis: Machine learning algorithms are increasingly being used to accelerate chemical discovery. rice.edu ML models can be trained on existing reaction data to predict the optimal conditions for a desired transformation, saving significant experimental time and resources. escholarship.org For instance, ML can build classification models to predict the antiviral activity of new oxazole derivatives or to screen virtual libraries for promising candidates. nih.gov An end-to-end DFT calculation tool, Auto-QChem, has been developed to generate quantum chemical descriptors for organic molecules that can be used in ML models to speed up methodology development. escholarship.org
| Technology | Application in Oxazole Chemistry | Future Goal for this compound |
| DFT Calculations | Study of geometric/electronic structure, reactivity, and mechanisms. worldwidejournals.com | Predict site-selectivity for functionalization; model transition states of novel reactions. |
| QSAR Modeling | Prediction of biological activity (e.g., antiviral, anticancer). researchgate.netnih.gov | Design and predict the activity of novel derivatives for targeted applications. |
| Machine Learning | Optimization of reaction conditions; virtual screening. escholarship.orgnih.gov | Accelerate the discovery of selective catalysts and predict reaction outcomes. rice.edu |
Design of Highly Selective Catalytic Systems for Functionalization of Specific Sites
Achieving high selectivity remains a central challenge. The design of bespoke catalytic systems is critical for unlocking the synthetic potential of this compound. Research in this area should pursue:
Regioselective C-H Activation: Building on existing work, the development of palladium or copper catalysts with tailored phosphine or N-heterocyclic carbene (NHC) ligands can enable the direct and selective functionalization of the C2-H bond on the oxazole ring or specific C-H bonds on the phenyl ring. nih.govorganic-chemistry.org The choice of ligand and additives like pivalic acid can switch the regioselectivity of these reactions. nih.gov
Chemoselective Cross-Coupling: The molecule contains two different halogen atoms, bromine and chlorine. This presents an opportunity for sequential and selective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. Future work should focus on developing catalytic systems that can precisely target one halogen over the other, or even reverse the natural reactivity, allowing for the controlled, stepwise introduction of different functional groups.
Sustainable Catalysis: Exploring catalysts based on non-precious metals like nickel, copper, or iron for these selective transformations is a key direction for sustainable chemistry. ijpsonline.com For example, Ni-catalyzed Suzuki-Miyaura coupling has been used for the synthesis of trisubstituted oxazoles and could be adapted for the target compound. ijpsonline.com
Integration of Flow Chemistry and Automation for Efficient Production and Discovery
To accelerate the synthesis-test-analysis cycle, modern automation and flow chemistry techniques are indispensable.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch chemistry, including enhanced safety, better temperature and pressure control, higher efficiency, and easier scalability. acs.orgresearchgate.net Flow synthesis has been successfully applied to produce oxazoles through methods like the oxidation of oxazolines or via iodine-mediated oxidative cyclization. rsc.orgnih.gov Implementing a flow process for the synthesis of this compound could enable rapid, on-demand production and optimization. acs.org
Automation in Discovery: The integration of automated synthesis platforms with purification and analysis can create a high-throughput workflow for discovery. drugtargetreview.com Automated systems can rapidly screen reaction parameters (catalysts, ligands, solvents, temperature) to identify optimal conditions far more quickly than manual methods. acs.orgsynplechem.com This approach, sometimes called a "plug and play" reconfigurable system, allows for flexible and efficient testing of numerous chemical hypotheses, which is essential for exploring the complex reactivity of the target molecule. drugtargetreview.com Such automation is key to shortening the cycle time for generating and testing new derivatives in drug discovery programs. drugtargetreview.comlbl.gov
Investigation of Non-Covalent Interactions and Supramolecular Assembly of Halogenated Oxazoles
The specific arrangement of heteroatoms and halogens in this compound makes it a prime candidate for studying non-covalent interactions, which are fundamental to its behavior in materials science and medicinal chemistry.
Halogen Bonding: The presence of both bromine and chlorine atoms makes this molecule an excellent platform for investigating halogen bonding. rsc.org The oxazole nitrogen atom is a reliable halogen bond acceptor. rsc.org Research should explore how the molecule interacts with various halogen bond donors and acceptors, and how these interactions influence its crystal packing and material properties. Studies have shown that the oxazole nitrogen can act as a bifurcated acceptor, forming complex supramolecular structures. rsc.org
π-π Stacking and Other Interactions: The aromatic oxazole and phenyl rings can participate in π-π stacking interactions. nih.gov The interplay between halogen bonding, π-π stacking, and hydrogen bonding will dictate the supramolecular assembly of the molecule. researchgate.net Understanding these interactions is crucial for designing crystal structures with desired properties (e.g., for organic electronics) or for predicting how the molecule will bind to a biological target. nih.govresearchgate.net
Scaffolds for Supramolecular Chemistry: Oxazole-containing building blocks have been used to create macrocycles and other complex architectures designed for supramolecular chemistry. nih.gov The defined geometry and multiple functionalization points of this compound make it an attractive scaffold for constructing larger, orthogonally protected structures. nih.gov
Q & A
Q. What are the standard synthetic routes for 5-(3-bromo-4-chlorophenyl)-1,3-oxazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via van Leusen's oxazole synthesis , starting with aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) under reflux in methanol with potassium carbonate as a base . Optimization involves adjusting reaction time (typically 3–24 hours), temperature (70–110°C), and stoichiometric ratios of reagents. Alternative methods include Pd-catalyzed C-H arylation , where Pd(OAc)₂ and phosphine ligands (e.g., butyldi(1-adamantyl)-phosphine) are used to introduce aryl groups to the oxazole core . Yield optimization requires screening catalysts (5–10 mol%), bases (K₂CO₃), and solvents (DMA or methanol).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (δ 7.8–8.2 ppm for halogenated phenyl groups) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M]+ ion at m/z 224.054 for C₉H₆BrClNO) .
- FT-IR : Identifies oxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and halogen substituents .
Q. How is the in vitro antitumor activity of this compound evaluated in preliminary studies?
- Methodological Answer : Antitumor activity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., triple-negative breast cancer). Dose-response curves (0.1–100 µM) determine IC₅₀ values. Parallel molecular docking (AutoDock Vina) evaluates binding affinity to targets like PLK-1 kinase, with validation via comparative analysis of binding scores (e.g., ΔG < -8 kcal/mol) .
Advanced Research Questions
Q. How can halogen bonding interactions of this compound be analyzed for structural applications?
- Methodological Answer : Halogen bonding is studied via cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene). X-ray diffraction (single-crystal) reveals bond distances (Br⋯N/O ~3.0 Å) and angles. Molecular electrostatic potential (MEP) calculations (at DFT/B3LYP level) rank acceptor sites, showing electron-rich oxazole nitrogen as a primary halogen bond acceptor .
Q. What computational strategies improve target-binding predictions for this compound?
- Methodological Answer : Ensemble docking (using multiple PLK-1 conformations) and MD simulations (GROMACS, 100 ns) refine binding poses. Binding free energy calculations (MM-PBSA/GBSA) validate docking results. Key parameters include ligand flexibility (rotatable bonds < 8) and solvation effects (implicit water models) . Discrepancies between in silico and experimental data require re-evaluating protonation states (pH 7.4) and tautomerism .
Q. How are structure-activity relationship (SAR) contradictions resolved in derivatives with varying substituents?
- Methodological Answer : Contradictions arise when electron-withdrawing groups (e.g., -NO₂) unexpectedly reduce activity. Systematic substitution (e.g., OXL-1 to OXL-6 derivatives) and multivariate analysis (PLS regression) identify steric/electronic outliers. Cellular permeability assays (Caco-2 monolayers) and metabolic stability tests (microsomal incubation) rule out pharmacokinetic confounding factors .
Q. What crystallographic methods determine the 3D structure and packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves the structure. Data collection (ω-scans at 295 K) and refinement (SHELXL) yield parameters (e.g., R-factor < 0.05). Hirshfeld surface analysis (CrystalExplorer) visualizes intermolecular interactions (e.g., C-H⋯π, halogen⋯π), with π-stacking distances (~3.5 Å) critical for luminescence properties .
Q. How are reaction yields improved in large-scale syntheses of halogenated oxazoles?
- Methodological Answer : Flow chemistry minimizes side reactions (e.g., dihalogenation) by controlling residence time (<30 minutes). Microwave-assisted synthesis (100–150°C, 20–60 minutes) enhances yields (up to 85%) compared to traditional reflux. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes unreacted aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
